molecular formula C8H6N2O2 B179908 Pyrrolo[1,2-b]pyridazine-6-carboxylic acid CAS No. 118768-13-1

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B179908
CAS No.: 118768-13-1
M. Wt: 162.15 g/mol
InChI Key: SLVBZCDHIKVNNN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrolo[1,2-b]pyridazine core with a carboxylic acid functional group at the 6-position.

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It has been suggested that the compound may be involved in the cycloaddition reactions of mesoionic compounds . The downstream effects of these pathways and their implications for cellular function are currently under investigation.

Pharmacokinetics

It is known that the compound has a molecular weight of 16215 , which may influence its bioavailability and pharmacokinetic profile

Result of Action

It has been reported that compounds synthesized via a similar process exhibited low toxicity on plant cells and no lethality was observed on artemia nauplii .

Action Environment

It is known that the compound is solid at room temperature , which may have implications for its stability and efficacy under different environmental conditions.

Safety and Hazards

The safety information for Pyrrolo[1,2-b]pyridazine-6-carboxylic acid includes a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements can be found in the MSDS .

Future Directions

Despite the importance of the pyrrolo[1,2-b]pyridazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolo[1,2-b]pyridazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of pyridazine derivatives with acetylenic esters. For example, the Chichibabin reaction has been applied to synthesize this compound by reacting 3,6-dimethylpyridazine with ethyl bromopyruvate, followed by treatment with sodium bicarbonate . Another method involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including substitution, protonation, deuteration, and hydrogenation . These reactions are facilitated by the presence of the nitrogen atoms in the pyrrolo[1,2-b]pyridazine core and the carboxylic acid functional group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Protonation and Deuteration: These reactions typically occur under acidic or basic conditions.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of this compound can lead to the reduction of the pyridazine ring, forming a partially or fully saturated product .

Comparison with Similar Compounds

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBZCDHIKVNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625896
Record name Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118768-13-1
Record name Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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